N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalen-1-amine
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Overview
Description
(E)-N-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine is an organic compound characterized by the presence of a naphthalene ring and a trimethoxyphenyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine typically involves the condensation reaction between naphthalen-1-amine and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its interactions with biological targets. It has shown promise in preliminary studies for its potential anti-cancer and anti-inflammatory properties.
Industry: In materials science, the compound is investigated for its potential use in organic electronics and as a precursor for the synthesis of novel polymers.
Mechanism of Action
The mechanism by which (E)-N-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trimethoxyphenyl group is known to enhance binding affinity to certain biological targets, while the naphthalene ring can facilitate π-π interactions.
Comparison with Similar Compounds
- (E)-N-(phenyl)-1-(3,4,5-trimethoxyphenyl)methanimine
- (E)-N-(naphthalen-1-yl)-1-(4-methoxyphenyl)methanimine
- (E)-N-(naphthalen-1-yl)-1-(3,4-dimethoxyphenyl)methanimine
Comparison: Compared to its analogs, (E)-N-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The naphthalene ring also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H19NO3/c1-22-18-11-14(12-19(23-2)20(18)24-3)13-21-17-10-6-8-15-7-4-5-9-16(15)17/h4-13H,1-3H3 |
InChI Key |
FFFUBDCULBFFLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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